molecular formula C8H7ClO2 B181678 2-Chloro-6-methylbenzoic acid CAS No. 21327-86-6

2-Chloro-6-methylbenzoic acid

Cat. No.: B181678
CAS No.: 21327-86-6
M. Wt: 170.59 g/mol
InChI Key: CEFMMQYDPGCYMG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and a methyl group, respectively. This compound is known for its white crystalline appearance and is used in various chemical applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale chlorination processes, where 6-methylbenzoic acid is treated with chlorine gas under controlled conditions to produce this compound. The reaction is monitored to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    From Substitution: 2-Hydroxy-6-methylbenzoic acid or 2-amino-6-methylbenzoic acid.

    From Oxidation: 2-Chlorobenzoic acid.

    From Reduction: 2-Chloro-6-methylbenzyl alcohol.

Scientific Research Applications

2-Chloro-6-methylbenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-methylbenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

    2-Chlorobenzoic acid: Similar structure but lacks the methyl group at position 6.

    6-Chlorobenzoic acid: Similar structure but lacks the chlorine atom at position 2.

    2-Methylbenzoic acid: Similar structure but lacks the chlorine atom at position 2.

Uniqueness: 2-Chloro-6-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This dual substitution allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFMMQYDPGCYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175600
Record name o-Toluic acid, 6-chloro-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21327-86-6
Record name 2-Chloro-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21327-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Toluic acid, 6-chloro-
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Record name o-Toluic acid, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-6-METHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

A 1000 mL, three-necked, round bottomed flask equipped with a magnetic stirrer, thermometer, addition funnel, and argon inlet was charged with 2-chloro-6-methylbenzaldehyde (71.31 g , 461 mmol, crude obtained from the above experiment) and 750 mL of acetonitrile. To this suspension, a solution of monobasic sodium phosphate (115 mmol, 15.9 g) in water 240 mL) was added followed by hydrogen peroxide (50 mL, 30%) at room temperature. Then, a solution of sodium chlorite (73.5 g, 811 mmol) in water (700 mL) was added dropwise at 0° C. while maintaining the temperature below 3° C. After the addition was complete, the yellow suspension was stirred for 15 h at 0° C. to room temperature. TLC analysis of the mixture indicated the absence of starting material. A solution of sodium bisulfite (73 g, 701 mmol) in water (200 mL) was added dropwise at 0° C. until the yellow color disappeared (KI-paper positive). Cooling was maintained throughout to control the exothermic reaction. The solvent was removed under vacuum to afford a colorless solid. The solid was collected by filtration and the filtrate was extracted with diethyl ether (200 mL). The above solid was dissolved in the combined diethyl ether extracts which were then washed with 10% NaOH solution (2×200 mL). The combined aqueous washings were acidified with 10% HCl to pH ˜1. The resulting colorless precipitate was collected by filtration and air-dried to afford 54.88 g (65%, overall in two steps) of 2-chloro-6-methylbenzoic acid as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
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Quantity
73.5 g
Type
reactant
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Name
Quantity
700 mL
Type
solvent
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Quantity
73 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the efficient methods to synthesize 2-chloro-6-methylbenzoic acid?

A: Two efficient methods have been developed for the preparation of this compound []:

    Q2: What is the molecular structure of this compound, and how is it characterized?

    A2: this compound (C8H7ClO2) is a substituted benzoic acid derivative. Its structure comprises a benzene ring with a carboxyl group (-COOH) at position 1, a chlorine atom (-Cl) at position 2, and a methyl group (-CH3) at position 6.

    Q3: Are there any large-scale applications for this compound?

    A: While the provided research doesn't explicitly mention large-scale applications, one study focuses on developing an inherently safer oxidation process for synthesizing this compound []. This process was deemed crucial for manufacturing R411, a compound being explored for asthma treatment. The need for a safer, scalable oxidation method suggests potential large-scale applications of this compound in pharmaceutical contexts.

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